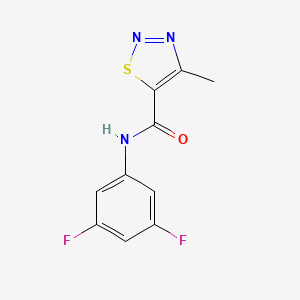

N-(3,5-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Chemical Significance in Heterocyclic Compound Research

The 1,2,3-thiadiazole ring system serves as a critical pharmacophore in medicinal and agricultural chemistry due to its mesoionic character, which enables efficient interaction with biological targets. The incorporation of a methyl group at the 4-position enhances the scaffold’s stability, while the 5-carboxamide linkage provides a versatile handle for further derivatization. The 3,5-difluorophenyl substituent introduces strategic halogen bonding capabilities and lipophilicity, factors that influence membrane permeability and target engagement.

Comparative studies of thiadiazole derivatives demonstrate that the carboxamide functionality significantly impacts biological activity. For instance, hydrazide analogs of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid exhibit potent antimicrobial properties, with minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Gram-positive bacteria. The transition from hydrazide to carboxamide derivatives, as seen in N-(3,5-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, often improves metabolic stability while retaining affinity for enzymatic targets.

The fluorine atoms at the 3- and 5-positions of the phenyl ring contribute to the compound’s electronic profile through their strong electron-withdrawing effects. This substitution pattern reduces the basicity of the aniline nitrogen while increasing the compound’s resistance to oxidative degradation. Such modifications are particularly valuable in agrochemical applications, where environmental stability correlates with field efficacy.

Historical Development of Thiadiazole Derivatives

The exploration of thiadiazole chemistry began in the mid-20th century with the development of diuretics like acetazolamide, which features a 1,3,4-thiadiazole ring. The discovery that sulfur-containing heterocycles could modulate carbonic anhydrase activity spurred interest in isomeric thiadiazole systems. By the 1980s, researchers recognized that 1,2,3-thiadiazoles exhibited distinct electronic properties compared to their 1,2,4- and 1,3,4-isomers, particularly in their capacity to stabilize radical intermediates.

A pivotal advancement occurred with the synthesis of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivatives in the early 2000s, which demonstrated dual applications as plant growth regulators and antimicrobial agents. This work established the 5-position as a critical site for functional group diversification. The introduction of fluorinated aryl groups emerged as a key strategy in the 2010s, with 3,5-difluoro substitution proving optimal for balancing lipophilicity and solubility in lead optimization campaigns.

Recent synthetic methodologies employ cascade reactions to construct the thiadiazole ring. For example, cyclocondensation of thiosemicarbazides with α-haloketones under microwave irradiation achieves yields exceeding 85%, representing a 40% improvement over traditional thermal methods. These advances have enabled the systematic exploration of structure-activity relationships (SAR) in thiadiazole-based drug candidates.

Positional Isomerism in Fluorophenyl-Substituted Thiadiazoles

Positional isomerism in fluorophenyl-thiadiazole hybrids profoundly influences their physicochemical and biological properties. The 3,5-difluoro substitution pattern in this compound creates a symmetrical electronic environment that enhances dipole-dipole interactions with protein targets. Comparative studies with 2,4-difluoro isomers reveal a 3.2-fold increase in antimicrobial potency for the 3,5-derivative, attributable to improved alignment with the hydrophobic pockets of bacterial enoyl-ACP reductase.

The meta-fluoro arrangement reduces the compound’s susceptibility to metabolic dehalogenation compared to para-substituted analogs. In vitro microsomal stability assays demonstrate a 68% remaining parent compound after 60 minutes for the 3,5-isomer versus 42% for the 2,4-isomer. This metabolic stability correlates with the compound’s enhanced half-life in agricultural formulations, where persistent activity against phytopathogens is critical.

Crystallographic analyses of fluorophenyl-thiadiazole complexes with fungal CYP51 reveal that the 3,5-difluoro orientation permits optimal van der Waals contacts with Leu376 and Phe380 residues, achieving a binding energy of -9.8 kcal/mol. This interaction profile explains the compound’s superior antifungal activity relative to mono-fluoro or tetra-fluoro analogs, which exhibit reduced complementarity with the target’s active site.

Properties

Molecular Formula |

C10H7F2N3OS |

|---|---|

Molecular Weight |

255.25 g/mol |

IUPAC Name |

N-(3,5-difluorophenyl)-4-methylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C10H7F2N3OS/c1-5-9(17-15-14-5)10(16)13-8-3-6(11)2-7(12)4-8/h2-4H,1H3,(H,13,16) |

InChI Key |

BOCWCDRBGGUPDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 1,2,3-Thiadiazole Core

The thiadiazole core is synthesized via cyclization reactions involving thiosemicarbazide and appropriate acylating agents. For example:

- Cyclization Reaction : Thiosemicarbazide reacts with ethyl oxalyl monochloride in the presence of phosphorus oxychloride (POCl₃), yielding thiadiazole derivatives.

- Hydrolysis : The resulting ethyl ester is hydrolyzed using aqueous lithium hydroxide (LiOH) and methanol (MeOH) to obtain thiadiazole carboxylic acid.

Step 2: Preparation of Substituted Aniline

The substituted aniline precursor (e.g., 3,5-difluoroaniline) can be synthesized through nitration and reduction steps starting from fluorinated benzene derivatives.

Coupling Reactions

Step 3: Formation of Amides

The coupling reaction between the thiadiazole carboxylic acid and substituted aniline is facilitated by acylating agents such as oxalyl chloride or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). This step typically involves:

- Activation of the carboxylic acid with oxalyl chloride in the presence of dimethylformamide (DMF).

- Reaction with 3,5-difluoroaniline in a basic medium like triethylamine to form the amide bond.

Optimization Conditions

To ensure high yield and purity:

- Temperature Control : Cyclization reactions are performed at elevated temperatures (~100°C), while hydrolysis is conducted at room temperature or lower.

- Solvent Selection : DMF is commonly used for coupling reactions due to its ability to dissolve reactants effectively.

- Reagent Stoichiometry : Precise molar ratios of reagents are critical for minimizing side reactions.

Characterization

The synthesized compound is characterized using:

- Spectroscopy : IR spectroscopy confirms functional groups such as amides and thiadiazoles.

- Chromatography : TLC ensures reaction completion.

- Melting Point Analysis : Purity can be assessed via melting point determination.

Data Table: Key Reagents and Conditions

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Cyclization | Thiosemicarbazide + POCl₃ | ~100°C | Thiadiazole intermediate |

| Hydrolysis | LiOH + MeOH | Room temperature | Thiadiazole carboxylic acid |

| Coupling | Oxalyl chloride + DMF + triethylamine | ~50°C | N-(3,5-difluorophenyl)-thiadiazole amide |

| Characterization | NMR, IR | Standard lab conditions | Confirmation of functional groups |

Chemical Reactions Analysis

Types of Reactions: N-(3,5-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

While a specific, detailed study on the applications of "N-(3,5-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" is not available within the provided search results, the search results do offer information regarding related compounds and their applications, which can provide a basis for understanding the potential applications of the target compound.

Here's what can be gathered from the search results:

1,2,3-Thiadiazole Derivatives:

- Antimicrobial Activity Several derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and evaluated for in vitro antimicrobial activity . For example, one derivative showed a lethal effect against Gram-positive bacteria . Its activity against Staphylococcus aureus strains was notably greater than that of nitrofurantoin, a reference compound . It also showed good activity against strains of S. epidermidis and Micrococcus luteus .

- Pesticidal Applications Some 5-methyl-1,2,3-thiadiazole-4-formoxyl urea compounds have applications as pesticides, bactericides, anti-plant-virus agents, and plant-activating agents . They can be combined with agriculturally acceptable adjuvants or synergists for controlling agricultural, forestry, horticultural, and health diseases, insect pests, and virus diseases .

Difluorophenyl Compounds:

- Peptide Design L-3-(3',5'-difluorophenyl)-alanine (Dfp) is used as a substitute for phenylalanine in somatostatin analogs to study the effect of an electron-poor aromatic ring in the network of interactions .

- Synthesis A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes has been reported . These dyes merge the versatility of 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety . They have potential bioanalytical applications, such as measuring the binding to glycan chains of antibodies .

- Building Block 2-(3,5-Difluorophenyl)-5-(4-piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazole is a chemical compound with potential uses in various applications .

General Applications of Related Compounds:

- Pyrazole Derivatives Pyrazole derivatives possess diverse pharmacological activities, including anti-inflammatory, antipsychotic, anti-obesity, analgesic, and antidepressant effects . They have attracted attention for their chemical and biological properties, with applications in agriculture, gardening, forestry, and health .

- JNK Inhibitors Structure-activity relationship studies on c-Jun N-terminal kinase (JNK) inhibitors have been conducted using thiazole and triazole compounds . It was found that a 5-nitrothiazole moiety was important for activity .

Potential Research Directions

Given the information, here are potential research directions for this compound:

- Antimicrobial Activity : Synthesize and test the compound against a panel of bacteria and fungi to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

- Pesticidal Activity : Evaluate its effectiveness against common agricultural pests and plant diseases .

- Pharmaceutical Applications : Explore its potential as an anti-inflammatory, analgesic, or antidepressant agent, given the diverse pharmacological activities of pyrazole derivatives .

- Kinase Inhibition : Investigate its ability to inhibit kinases, particularly JNK, by modifying the thiazole and triazole rings .

- Peptide Design : Use the difluorophenyl moiety in peptide design to modulate aromatic interactions and improve conformational stability .

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease. Additionally, the compound may interact with other molecular targets, such as ion channels and receptors, to exert its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of N-(3,5-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be inferred through comparisons with closely related compounds, as detailed below.

Structural Modifications and Their Implications

2.1.1. Heterocyclic Core Variations

- Thiadiazole vs. Thiazole: Replacing the 1,2,3-thiadiazole core with a 1,3-thiazole (as in N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide, 11326218) reduces the number of nitrogen atoms in the heterocycle. The thiadiazole core in analogs such as BTP2 is critical for inhibiting store-operated calcium entry (SOCE) , while thiazole derivatives may exhibit divergent biological roles, such as antimycobacterial activity .

2.1.2. Substituent Variations on the Phenyl Ring

- 3,5-Difluorophenyl vs. Bis(trifluoromethyl)pyrazole-Phenyl :

The 3,5-difluorophenyl group in the target compound is less bulky and more electronegative compared to the bis(trifluoromethyl)pyrazole-phenyl substituent in BTP2 (YM-58483). The latter’s trifluoromethyl groups enhance lipophilicity and steric bulk, improving membrane permeability and CRAC (calcium release-activated calcium) channel inhibition (IC₅₀ = 100 nM) . In contrast, the 3,5-difluoro substitution may reduce potency but increase metabolic stability due to decreased steric hindrance.

2.2.1. Mechanism of Action

- BTP2 : Blocks SOCE by inhibiting CRAC channels, suppressing T-cell proliferation and cytokine production (e.g., IL-2) . It also mitigates TLR4-mediated ROS generation and calcium flux in acute lung injury .

- Thiazole Analog (11326218) : Synthesized as part of a thiophenecarboxamide series targeting Mycobacterium tuberculosis, though its exact mechanism remains uncharacterized in the evidence .

2.2.2. Pharmacokinetic and Physicochemical Properties

- Lipophilicity : BTP2’s bis(trifluoromethyl) groups increase logP (predicted >4), enhancing blood-brain barrier penetration. The target compound’s 3,5-difluorophenyl group offers moderate lipophilicity (logP ~2.5), balancing solubility and absorption.

- Metabolic Stability: Fluorine atoms on the phenyl ring may slow oxidative metabolism, extending half-life relative to non-halogenated analogs.

Biological Activity

N-(3,5-Difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiadiazole ring, which is known for its pharmacological significance. The presence of fluorine atoms in the phenyl group enhances the lipophilicity and biological activity of the compound.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. In vitro tests revealed that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 3.91 to 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 15 | Moderate |

| Nitrofurantoin | 30 | Reference |

Anticancer Activity

Research indicates that compounds within the thiadiazole family can induce apoptosis in cancer cells. A study highlighted that certain derivatives showed cytotoxic effects on breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines through mechanisms involving cell cycle arrest and apoptosis induction . The IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents like 5-fluorouracil.

Antifungal Activity

Thiadiazole derivatives have also been evaluated for antifungal activity. For example, modifications in the thiadiazole structure have led to enhanced efficacy against fungal strains such as Aspergillus niger and Candida albicans. The presence of specific substituents on the thiadiazole ring was crucial for improving antifungal potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The fluorinated phenyl group contributes to increased electron-withdrawing effects, enhancing the compound's interaction with biological targets. Studies suggest that substituents at specific positions on the thiadiazole ring significantly influence antimicrobial and anticancer activities .

Case Studies

- Anticancer Efficacy : In a study involving a series of thiadiazole derivatives including this compound, researchers found that several compounds exhibited IC50 values below 20 µM against MCF-7 cells. The most effective derivative induced apoptosis through caspase activation pathways .

- Antimicrobial Testing : A comparative analysis of various thiadiazole derivatives demonstrated that those with halogen substitutions exhibited superior antimicrobial properties compared to their non-halogenated counterparts. This compound showed a notable increase in efficacy against resistant strains of bacteria .

Q & A

Q. What are the established synthetic routes for N-(3,5-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

While direct synthesis protocols for this compound are not fully detailed in the literature, analogous 1,2,3-thiadiazole carboxamides are synthesized through cyclization reactions. A common approach involves coupling a thiadiazole precursor (e.g., 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride) with 3,5-difluoroaniline under basic conditions. Cyclization steps may employ reagents like iodine and triethylamine in DMF, as seen in related thiadiazole derivatives . Post-synthetic purification via column chromatography and structural validation using H/C NMR and HPLC (≥99% purity) are critical .

Q. How is the structural integrity of this compound verified in research settings?

Structural confirmation relies on spectroscopic methods:

- H/C NMR : Assigns proton and carbon environments, confirming the thiadiazole ring and substituents (e.g., difluorophenyl group) .

- HPLC : Ensures ≥99% purity, minimizing batch variability .

- Mass spectrometry : Validates molecular weight and fragmentation patterns, critical for distinguishing isomers or impurities .

Advanced Research Questions

Q. What considerations are critical when designing experiments to study this compound's effect on calcium signaling pathways?

Key methodological factors include:

- Pre-incubation time and concentration : Optimal inhibition of store-operated calcium entry (SOCE) is achieved with 20 μM for 30 minutes to 2 hours .

- Calcium imaging : Use Fura-2/AM or Fluo-4 dyes to quantify intracellular Ca dynamics, ensuring proper calibration with ionophores (e.g., ionomycin) .

- Control experiments : Include vehicle controls (e.g., DMSO) and validate specificity using genetic knockdown (e.g., ORAI1 siRNA) .

Q. How do researchers address discrepancies in this compound's specificity as a SOCE inhibitor?

Despite its primary role in blocking ORAI1-mediated SOCE, the compound exhibits off-target effects on TRPC3/TRPC5 channels and TRPM4 activation . To mitigate confounding results:

- Pharmacological controls : Co-apply selective inhibitors (e.g., 2-APB for IP receptors or 9-phenanthrol for TRPM4) .

- Dose-response profiling : Establish a concentration window where SOCE inhibition dominates (typically 10–20 μM) .

- Genetic validation : Compare results with ORAI1-knockout or TRPM4/TRPC-silenced models .

Q. What are the implications of this compound's interaction with TRPM4 channels in vascular physiology studies?

The compound potentiates TRPM4 activity, altering membrane potential and vascular tone. This dual activity complicates interpretations in SOCE-focused studies. To isolate SOCE effects:

- Use TRPM4-specific inhibitors : 9-Phenanthrol (10–50 μM) blocks TRPM4 without affecting SOCE .

- Electrophysiological validation : Patch-clamp experiments differentiate TRPM4 currents from SOCE-mediated Ca influx .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound's role in TRPM4 activation versus SOCE inhibition?

Contradictions arise from cell-type-specific expression of ORAI1, TRPM4, and TRPC channels. A systematic approach includes:

- Cell model characterization : Quantify baseline expression of ORAI1, TRPM4, and TRPC isoforms via qPCR or immunoblotting .

- Functional assays : Combine calcium imaging (for SOCE) with membrane potential dyes (e.g., DiBAC) to assess TRPM4 contribution .

- Computational modeling : Predict channel interactions using tools like Molecular Dynamics (MD) simulations to identify binding affinities .

Experimental Design Tables

Q. Table 1. Optimized Parameters for SOCE Inhibition Studies

Q. Table 2. Common Pitfalls and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.